5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10-8-12(20-22-10)15(21)19-9-13-14(18-7-6-17-13)11-2-4-16-5-3-11/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBVLFXWIVBUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is often synthesized via cyclization reactions involving aldehydes and ammonia or amines.
Formation of the Oxazole Ring: The oxazole ring can be formed through the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The synthesized heterocyclic rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the nitro groups or carbonyl groups present in the compound, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated or acylated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit tumor growth through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation .
Case Study : A study published in Molecules highlighted the anticancer potential of pyrazole derivatives, noting that modifications to the core structure could enhance their efficacy against various cancer cell lines .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components may interact with bacterial enzymes or cell membranes, leading to bactericidal effects.
Data Table: Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-methyl-N-{[3-(pyridin-4-yl)...} | 0.006 | Mycobacterium tuberculosis |
| Nitroimidazopyrazinones | 0.024 | Trypanosoma cruzi |
These findings suggest that derivatives of the compound could be developed into effective treatments for infections caused by resistant strains of bacteria and parasites .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored in various studies. For example, it has been investigated for its potential to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.
Case Study : A recent publication reported on a series of pyrazole derivatives designed to target HDAC6 specifically, demonstrating significant antinecroptotic activity . The structural similarities with 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide suggest that it may possess similar inhibitory effects.
Pharmacological Insights
The pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable absorption characteristics and metabolic stability, which are essential for effective drug formulation.
Mechanism of Action
The mechanism of action of 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Molecular Weight : The target compound (295.30 g/mol) bridges the gap between the simpler pyridinyl derivative (203.20 g/mol) and the sulfamoylphenyl-containing analog (309.34 g/mol) . The higher weight of the latter is attributed to the sulfamoyl group (SO₂NH₂), which introduces sulfur and additional oxygen atoms.
Lipophilicity : The sulfamoyl group in likely increases hydrophilicity, improving aqueous solubility relative to the target compound’s pyridine-pyrazine substituent.
Biological Activity
5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide, with CAS number 2034618-32-9, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 295.30 g/mol. The structural features include a 1,2-oxazole ring and a pyridine moiety which are often associated with various biological activities.
Research indicates that compounds similar to 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole derivatives exhibit mechanisms such as:
- Inhibition of Cyclooxygenases (COX) : Many oxazole derivatives have been studied for their ability to inhibit COX enzymes, which are crucial in the inflammatory response. Inhibition of COX-2 specifically is often sought after for anti-inflammatory drugs due to its role in pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Biological Activities
The biological activities associated with 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole include:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties similar to other oxazole derivatives. The inhibition of COX enzymes can lead to reduced inflammation and pain .
- Anticancer Potential : Compounds containing oxazole rings have been reported to possess anticancer properties. This is often attributed to their ability to interact with various cellular pathways involved in cancer progression .
- Antimicrobial Activity : The presence of the pyridine and pyrazine groups may enhance the antimicrobial efficacy of this compound, making it a candidate for further exploration in treating infections .
Case Studies and Research Findings
Recent studies have highlighted the potential of related compounds in various biological assays:
Q & A
Q. What are the optimized synthetic routes for 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the oxazole core via cyclocondensation. For example, K₂CO₃ in DMF facilitates nucleophilic substitution at room temperature for intermediates like 5-methyl-1,2-oxazole-3-carboxylic acid derivatives ().
- Step 2 : Coupling the oxazole with the pyrazine-pyridine moiety using alkylation or amidation. A patent method achieved 35% yield via a two-step procedure involving methyl ester intermediates and column chromatography ().
- Optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve coupling efficiency by 20–30% compared to room temperature. Catalytic CuI reduces side products during heterocycle formation ( ).
Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what spectral markers should researchers prioritize?
- NMR : ¹H NMR distinguishes the oxazole C3-carboxamide proton (δ 8.2–8.5 ppm) from pyrazine protons (δ 8.8–9.1 ppm). 2D HSQC confirms connectivity between the oxazole and pyrazine rings ().
- X-ray crystallography : Resolves positional isomerism. A related oxadiazole derivative showed <0.02 Å variance in bond lengths between experimental and DFT-optimized structures ().
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 354.1212 for C₁₈H₁₅N₅O₂) ().
Advanced Research Questions
Q. How can researchers address contradictions in reported IC₅₀ values for kinase inhibition across different assay platforms?
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Methodological solutions include:
- Standardization : Use recombinant human kinase domains with 1 mM ATP in radiometric assays ().
- Orthogonal validation : Surface plasmon resonance (SPR) or thermal shift assays confirm binding affinity. A study resolved a 10-fold IC₅₀ discrepancy by identifying non-specific fluorescence quenching ().
- Computational modeling : Molecular dynamics simulations predict binding pose variations affecting potency (e.g., pyridine ring orientation in ATP-binding pockets) ().
Q. What rational design strategies improve metabolic stability without compromising target affinity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine para-position to reduce CYP450 oxidation (2.3-fold increase in t₁/₂ observed in analogs) ( ).
- Deuteration : Replace the oxazole methyl group with deuterium; deuterated analogs showed 40% higher AUC in rodent models ().
- Computational guidance : SwissADME predicts logP <3 and topological polar surface area >80 Ų to balance permeability and solubility ().
Q. How can phenotypic screening data suggesting multiple targets be resolved to elucidate the primary mechanism of action?
Integrate multi-omics approaches:
- Chemoproteomics : Photoaffinity labeling with biotinylated probes identifies off-target binders (e.g., 14-3-3 proteins in an oxadiazole series) ().
- CRISPR screens : Genome-wide knockout data highlight synthetic lethal pathways. A study combining these methods revealed dual PI3Kα/mTORC1 inhibition as the primary mechanism (85% antiproliferative activity) ().
- In vivo pharmacokinetics : Correlate target engagement (via PET imaging) with efficacy in xenograft models ().
Methodological Tables (Described in Text)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
